(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol
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Overview
Description
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol is an organic compound that features a tetrahydrofuran ring substituted with a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using 3,4,5-trimethyl-1H-pyrazole as a nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol would depend on its specific applications. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-2-ol: Similar structure but with a different position of the hydroxyl group.
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol lies in its specific substitution pattern and the combination of the tetrahydrofuran ring with the pyrazolyl group, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(3S)-4-(3,4,5-trimethylpyrazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H16N2O2/c1-6-7(2)11-12(8(6)3)9-4-14-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9?,10-/m1/s1 |
InChI Key |
LGMNAAONQMIIHS-QVDQXJPCSA-N |
Isomeric SMILES |
CC1=C(N(N=C1C)C2COC[C@H]2O)C |
Canonical SMILES |
CC1=C(N(N=C1C)C2COCC2O)C |
Origin of Product |
United States |
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